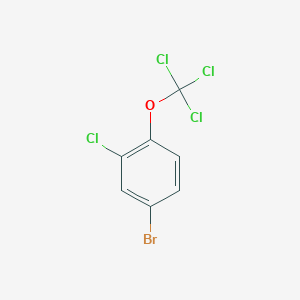

4-Bromo-2-chloro-1-(trichloromethoxy)benzene

CAS No.: 1417567-52-2

Cat. No.: VC2942538

Molecular Formula: C7H3BrCl4O

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417567-52-2 |

|---|---|

| Molecular Formula | C7H3BrCl4O |

| Molecular Weight | 324.8 g/mol |

| IUPAC Name | 4-bromo-2-chloro-1-(trichloromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3BrCl4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |

| Standard InChI Key | RATOLGXJPGXBKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Cl)OC(Cl)(Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)OC(Cl)(Cl)Cl |

Introduction

4-Bromo-2-chloro-1-(trichloromethoxy)benzene is a halogenated organic compound with a molecular formula of . Despite its complex structure, detailed information about this compound is limited in the available literature. This article aims to provide an overview of its properties, potential synthesis methods, and any relevant research findings based on similar compounds.

Synthesis Methods

While specific synthesis methods for 4-Bromo-2-chloro-1-(trichloromethoxy)benzene are not documented, similar compounds are often synthesized through halogenation reactions or nucleophilic substitution. For instance, compounds like 1-bromo-4-(trichloromethyl)benzene are synthesized using chlorination and bromination steps .

A hypothetical synthesis route might involve the following steps:

-

Halogenation: Starting with a benzene derivative, introduce bromine and chlorine atoms using appropriate reagents like bromine or chlorine gas in the presence of catalysts.

-

Trichloromethoxy Group Introduction: Introduce the trichloromethoxy group via a nucleophilic substitution reaction using a trichloromethoxide ion source.

Research Findings and Applications

Due to the lack of specific research on 4-Bromo-2-chloro-1-(trichloromethoxy)benzene, we look at related compounds for insights. Halogenated benzene derivatives are often used in pharmaceutical synthesis, as intermediates for agrochemicals, or in materials science for their unique properties.

| Compound | Application/Use |

|---|---|

| Halogenated Benzenes | Pharmaceutical intermediates, agrochemicals |

| Trichloromethyl Derivatives | Reactants in organic synthesis |

| Chloro-Benzene Derivatives | Solvents, intermediates in chemical synthesis |

Safety and Handling

Handling halogenated compounds requires caution due to their potential toxicity and reactivity. Proper protective equipment and ventilation are essential when working with these substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume